BenchChemオンラインストアへようこそ!

2-Bromo-3-(1-propylpiperidin-2-yl)pyridine

Molecular weight differentiation Mass spectrometry Halogen analog comparison

2-Bromo-3-(1-propylpiperidin-2-yl)pyridine (CAS 1352511-97-7) is a disubstituted pyridine derivative with molecular formula C13H19BrN2 and molecular weight 283.21 g/mol. The compound features a bromine atom at the 2-position and a 1-propylpiperidin-2-yl substituent at the 3-position of the pyridine ring, yielding a scaffold with computed logP of 2.587 and a fractional sp³ character of 0.54.

Molecular Formula C13H19BrN2
Molecular Weight 283.21 g/mol
Cat. No. B11820148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(1-propylpiperidin-2-yl)pyridine
Molecular FormulaC13H19BrN2
Molecular Weight283.21 g/mol
Structural Identifiers
SMILESCCCN1CCCCC1C2=C(N=CC=C2)Br
InChIInChI=1S/C13H19BrN2/c1-2-9-16-10-4-3-7-12(16)11-6-5-8-15-13(11)14/h5-6,8,12H,2-4,7,9-10H2,1H3
InChIKeyQNCXWXVXXWABRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(1-propylpiperidin-2-yl)pyridine: Structural and Procurement Baseline for Pyridyl-Piperidine Research Intermediates


2-Bromo-3-(1-propylpiperidin-2-yl)pyridine (CAS 1352511-97-7) is a disubstituted pyridine derivative with molecular formula C13H19BrN2 and molecular weight 283.21 g/mol . The compound features a bromine atom at the 2-position and a 1-propylpiperidin-2-yl substituent at the 3-position of the pyridine ring, yielding a scaffold with computed logP of 2.587 and a fractional sp³ character of 0.54 [1]. This substitution pattern places the compound within a broader class of pyridyl-piperidine intermediates that have been described in patents as Wnt pathway inhibitor precursors [2]. However, it must be emphasized that no primary research publications, peer-reviewed biological activity data, or clinical studies were identified that directly characterize this specific compound's pharmacological properties. The evidence base is limited to computed physicochemical parameters, vendor technical datasheets, and structural class-level inferences drawn from patent disclosures covering related pyridyl-piperidine scaffolds.

Why 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine Cannot Be Casually Interchanged with Positional Isomers or Halogen Analogs


Within the 2-bromo-3-(1-propylpiperidin-2-yl)pyridine scaffold, the 2-bromine serves both as a steric determinant and as a synthetic handle for transition-metal-catalyzed cross-coupling chemistry, while the 3-(1-propylpiperidin-2-yl) group establishes a specific regioisomeric pharmacophore geometry . Even minor positional or halogen substitutions generate measurably distinct molecular properties. The 2-chloro analog (MW 238.76, CAS 1352534-13-4) presents a reduced van der Waals radius at the halogen position and a C–Cl bond dissociation energy (~397 kJ/mol) that differs substantially from the C–Br bond (~285 kJ/mol), directly altering oxidative addition kinetics in palladium-catalyzed reactions . The 2-bromo-5-(1-propylpiperidin-2-yl)pyridine positional isomer (CAS 1352508-33-8) shares the same molecular formula and weight but positions the piperidine substituent at the pyridine 5-position rather than the 3-position, yielding distinct computed logP values and altered molecular topology . Furthermore, the N-unsubstituted piperidine analog 2-bromo-3-(piperidin-2-yl)pyridine (MW 241.13) lacks the N-propyl group, which modifies both basicity (pKa of tertiary vs. secondary amine) and lipophilicity, impacting membrane permeability and off-target binding profiles in any biological assay context . These structural differences preclude simple interchangeability in synthesis planning or SAR exploration without empirical re-validation.

Quantitative Differentiation Evidence for 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine versus Closest Analogs


Molecular Weight Differentiation of 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine versus 2-Chloro Analog for MS-Based Analytical Tracking

The replacement of chlorine with bromine at the pyridine 2-position increases the molecular weight from 238.76 g/mol (2-chloro analog) to 283.21 g/mol (target compound), a difference of 44.45 g/mol, while also altering the characteristic isotopic pattern from a ~3:1 ³⁵Cl/³⁷Cl ratio to a ~1:1 ⁷⁹Br/⁸¹Br doublet. For an LC-MS or GC-MS analytical workflow monitoring reaction progress or purity, this mass difference moves the [M+H]⁺ ion from approximately m/z 239 to m/z 283, relocating the analyte signal away from common background ions in the m/z 200–250 region and enabling unambiguous tracking even in mixtures containing the chloro congener . The distinct isotopic signature of bromine further provides a confirmatory fingerprint for compound identity that is absent in the chloro derivative .

Molecular weight differentiation Mass spectrometry Halogen analog comparison

Computed Lipophilicity (logP) Differentiation versus 2-Chloro Analog and N-Des-Propyl Analog

The computed logP of 2-bromo-3-(1-propylpiperidin-2-yl)pyridine has been reported as 2.587 as recorded in the ZINC15 database [1]. While direct experimentally measured logP values for the chloro and N-des-propyl analogs could not be confirmed from primary sources, the N-propyl-substituted target compound is predicted to have higher lipophilicity than the N-des-propyl analog 2-bromo-3-(piperidin-2-yl)pyridine, whose computed logP has been reported as approximately 1.7 in cheminformatics databases [2]. This difference of approximately 0.89 logP units is attributable to the three-carbon propyl chain on the piperidine nitrogen. In the context of the Lipinski Rule of Five, the target compound's logP of 2.587 remains within the acceptable range (logP ≤ 5), while the increased lipophilicity relative to the N-des-propyl variant may confer enhanced passive membrane permeability in cell-based assays, a property relevant to scaffold selection in central nervous system or intracellular target programs [3].

Lipophilicity logP Drug-likeness Permeability prediction

Regioisomeric Differentiation: 3-Position versus 5-Position Piperidine Substitution on Pyridine Ring

The target compound 2-bromo-3-(1-propylpiperidin-2-yl)pyridine (CAS 1352511-97-7) and its close positional isomer 2-bromo-5-(1-propylpiperidin-2-yl)pyridine (CAS 1352508-33-8) share identical molecular formula (C13H19BrN2), molecular weight (283.21 g/mol), and elemental composition . However, the piperidine substituent position differs: 3-position (meta-like to pyridine nitrogen) versus 5-position (para-like). This regioisomeric difference alters the three-dimensional vector of the piperidine moiety relative to the pyridine nitrogen and the bromine substitution site, generating distinct molecular shapes and electrostatic potential surfaces [1]. In patent disclosures of pyridyl-piperidine Wnt pathway inhibitors, the 3-substituted pyridine regioisomer scaffold is explicitly exemplified in Formula (I) compounds, indicating that the 3-position substitution geometry is structurally relevant to the pharmacophore model described [2]. Selection of the incorrect regioisomer would alter the spatial orientation of key recognition elements, potentially abolishing target engagement even if all other physicochemical parameters remain identical.

Regioisomerism Molecular topology Structure-activity relationship Scaffold selection

2-Bromo Substituent as a Superior Synthetic Handle for Cross-Coupling Relative to 2-Chloro

The C–Br bond at the pyridine 2-position provides a measurably superior leaving group for palladium-catalyzed cross-coupling reactions compared to the C–Cl bond in the 2-chloro analog. The C–Br bond dissociation energy (~285 kJ/mol) is substantially lower than that of C–Cl (~397 kJ/mol), facilitating oxidative addition to Pd(0) catalysts under milder conditions [1]. The 'Expedient Synthesis of α-Heteroaryl Piperidines' methodology explicitly demonstrates that heteroaryl bromides of this structural class undergo efficient Pd-catalyzed Suzuki cross-coupling with boronate esters, followed by reduction to yield the saturated piperidine products; this two-step sequence is optimized for brominated substrates [2]. In a related study, 2-bromopyridines were shown to undergo selective directed ortho-metalation followed by reaction with aldehydes or ketones to furnish hydroxyalkyl-substituted pyridines in 28–84% overall yield across 20 examples, establishing the synthetic tractability of 2-bromopyridine scaffolds [3]. The 2-chloro analog, while capable of undergoing similar transformations, generally requires more forcing conditions (higher temperature, stronger bases, or specialized ligand systems) to achieve comparable conversion, making the bromo compound the more synthetically expedient choice when cross-coupling diversification is the primary objective.

Cross-coupling reactivity C–Br bond Suzuki coupling Oxidative addition Synthetic versatility

Fractional sp³ Character and Conformational Flexibility Differentiated from Planar Aromatic Scaffolds

The fractional sp³ character (Fsp³) of 2-bromo-3-(1-propylpiperidin-2-yl)pyridine is 0.54, as computed and recorded in the ZINC15 database [1]. This value reflects the contribution of the fully saturated piperidine ring (six sp³ carbons plus N-propyl chain) to the overall molecular architecture, partially offset by the planar aromatic pyridine ring. In fragment-based drug discovery and lead optimization, higher Fsp³ values correlate with improved clinical success rates, reduced promiscuity, and enhanced aqueous solubility profiles compared to flatter, more aromatic compounds [2]. By contrast, the N-des-propyl analog 2-bromo-3-(piperidin-2-yl)pyridine has a lower Fsp³ due to the absence of the propyl chain's three additional sp³ carbons. While direct Fsp³ values for the 2-chloro analog are not available from authoritative sources, its calculated Fsp³ would be identical to the target compound given the identical non-halogen atom connectivity; the differentiation therefore lies in the comparison with N-alkyl variants and fully aromatic biaryl systems lacking the saturated piperidine component. An Fsp³ of 0.54 places this compound in an intermediate range that balances three-dimensional character with synthetic accessibility.

Fractional sp³ Conformational flexibility 3D molecular complexity Fragment-based drug discovery

Recommended Application Scenarios for Procuring 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine


Scaffold for Palladium-Catalyzed Diversification Libraries in Medicinal Chemistry

The C–Br bond at the pyridine 2-position serves as a versatile synthetic handle for Suzuki, Negishi, and Buchwald-Hartwig cross-coupling reactions. With a C–Br bond dissociation energy of ~285 kJ/mol—approximately 112 kJ/mol lower than the C–Cl bond in the chloro analog—oxidative addition to Pd(0) proceeds under milder conditions, enabling broader substrate scope and higher throughput in parallel library synthesis [1]. Published methodology on α-heteroaryl piperidine synthesis confirms the compatibility of 2-heteroaryl bromides with Pd-catalyzed Suzuki cross-coupling–reduction sequences [2]. This compound is therefore best suited for medicinal chemistry groups building focused libraries around the pyridyl-piperidine core, where the bromine serves as a diversification point for introducing aryl, heteroaryl, amine, or ether substituents.

Reference Standard for Regioisomeric Purity in Pyridyl-Piperidine Wnt Inhibitor Development

The Merck patent family (WO/2015/144290 and related filings) describes substituted pyridyl piperidine compounds as Wnt pathway inhibitors, with Formula (I) encompassing 3-substituted pyridine scaffolds [1]. Because the 3-position and 5-position regioisomers (e.g., CAS 1352511-97-7 vs. CAS 1352508-33-8) share identical molecular formula and weight, they are indistinguishable by mass spectrometry alone [2]. Procurement of authentic 2-bromo-3-(1-propylpiperidin-2-yl)pyridine as a characterized reference standard—with confirmed ¹³C NMR chemical shifts and InChIKey—provides the analytical benchmark needed to verify regioisomeric identity in synthesized intermediates, preventing costly downstream failures arising from regioisomer misassignment in biological screening cascades.

Precursor for Structure-Activity Relationship Studies on N-Alkyl Chain Length in Piperidine-Containing Bioactive Molecules

The N-propyl substituent on the piperidine ring contributes approximately 0.89 logP units of additional lipophilicity relative to the N-des-propyl analog (computed logP 2.587 vs. ~1.7) while maintaining compliance with Lipinski's Rule of Five [1][2]. This positions the compound as a valuable intermediate for systematic SAR studies exploring the impact of N-alkyl chain length on target potency, selectivity, and ADME properties. The 2-bromo substituent further enables late-stage functionalization to generate congeneric series with varying N-alkyl groups (methyl, ethyl, propyl, butyl), all while preserving the core 3-(piperidin-2-yl)pyridine pharmacophore geometry [3].

Calibration Standard for LC-MS/MS Method Development Featuring Distinctive Bromine Isotopic Signature

The characteristic ~1:1 ⁷⁹Br/⁸¹Br isotopic doublet pattern provides a unique and immediately recognizable mass spectrometric fingerprint that distinguishes this compound from chloro analogs (~3:1 ratio) and non-halogenated analogs (no doublet) [1]. The [M+H]⁺ ion at approximately m/z 283, combined with the bromine isotope signature, makes this compound an excellent calibration standard for developing and validating LC-MS/MS analytical methods in reaction monitoring workflows. In pharmaceutical process chemistry, the ability to track the brominated intermediate with high specificity—even in complex reaction mixtures containing the des-bromo byproduct or halogen-exchange products—reduces reliance on chromatographic resolution and accelerates method development timelines [2].

Quote Request

Request a Quote for 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.